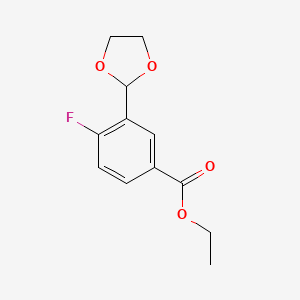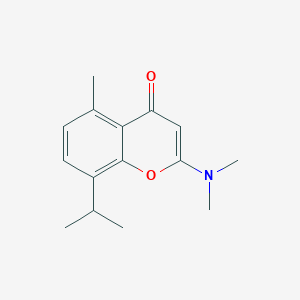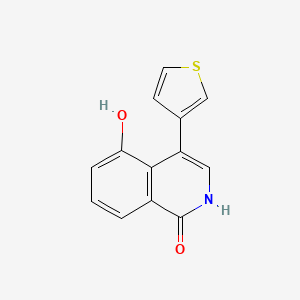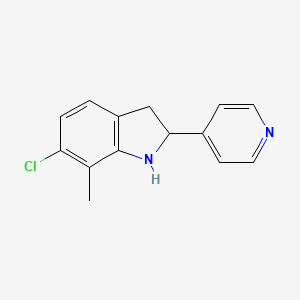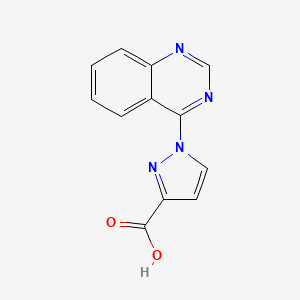
1-(Quinazolin-4-yl)-1H-pyrazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(喹唑啉-4-基)-1H-吡唑-3-羧酸是一种杂环化合物,结合了喹唑啉和吡唑的结构特征。喹唑啉是一种双环化合物,由稠合的苯和嘧啶环组成,而吡唑是一种五元环,含有两个氮原子。这两种结构的融合形成了具有独特化学和生物学特性的化合物,使其成为各个科学研究领域关注的焦点。
准备方法
合成路线和反应条件: 1-(喹唑啉-4-基)-1H-吡唑-3-羧酸的合成通常涉及在特定条件下对合适的前体进行环化。一种常见的方法是,在催化剂(如三氯氧磷)存在下,使 2-氨基苯甲酰胺与吡唑-3-羧酸反应。 该反应通常在回流条件下进行,产物通过重结晶进行纯化 .
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但在更大的规模上进行。使用连续流动反应器和自动化系统可以提高合成效率和产率。 此外,优化反应条件(如温度、压力和溶剂选择)对于大规模生产至关重要 .
化学反应分析
反应类型: 1-(喹唑啉-4-基)-1H-吡唑-3-羧酸会发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
常见试剂和条件:
氧化: 酸性或中性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在氢氧化钠等碱存在下的胺或硫醇.
主要生成产物:
氧化: 形成具有附加含氧官能团的喹唑啉-4-基-吡唑-3-羧酸衍生物。
还原: 形成具有氢化官能团的还原衍生物。
科学研究应用
1-(喹唑啉-4-基)-1H-吡唑-3-羧酸在科学研究中具有广泛的应用:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 由于其与生物大分子相互作用的能力,研究了其作为抗菌剂和抗癌剂的潜力。
医学: 探索了其在治疗各种疾病(包括癌症和传染病)方面的治疗潜力。
工业: 用于开发具有特定化学性质的新材料.
作用机制
1-(喹唑啉-4-基)-1H-吡唑-3-羧酸的作用机制涉及其与特定分子靶标的相互作用。该化合物可以与酶和受体结合,抑制其活性并破坏细胞过程。例如,它可能抑制激酶的活性,激酶是参与细胞信号通路的重要酶。 这种抑制会导致抑制癌细胞增殖和诱导细胞凋亡 .
类似化合物:
喹唑啉-4-基衍生物: 具有类似喹唑啉结构但具有不同取代基的化合物。
吡唑-3-羧酸衍生物: 具有类似吡唑结构但具有不同取代基的化合物.
独特性: 1-(喹唑啉-4-基)-1H-吡唑-3-羧酸的独特性在于它结合了喹唑啉和吡唑的结构特征。这种融合形成了与单个组分相比具有更高的化学稳定性和生物活性的化合物。 喹唑啉环和吡唑环的存在允许进行多样的化学修饰并与各种生物靶标相互作用,使其成为科学研究中一种用途广泛的化合物 .
相似化合物的比较
Quinazolin-4-yl derivatives: Compounds with similar quinazoline structures but different substituents.
Pyrazole-3-carboxylic acid derivatives: Compounds with similar pyrazole structures but different substituents.
Uniqueness: 1-(Quinazolin-4-yl)-1H-pyrazole-3-carboxylic acid is unique due to its combined structural features of quinazoline and pyrazole. This fusion results in a compound with enhanced chemical stability and biological activity compared to its individual components. The presence of both quinazoline and pyrazole rings allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research .
属性
分子式 |
C12H8N4O2 |
|---|---|
分子量 |
240.22 g/mol |
IUPAC 名称 |
1-quinazolin-4-ylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H8N4O2/c17-12(18)10-5-6-16(15-10)11-8-3-1-2-4-9(8)13-7-14-11/h1-7H,(H,17,18) |
InChI 键 |
OWMJJHUMCMBUHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N3C=CC(=N3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




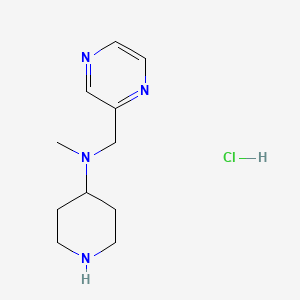
![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)
![2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-](/img/structure/B11867350.png)




